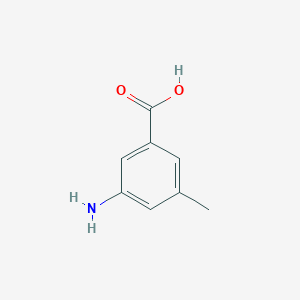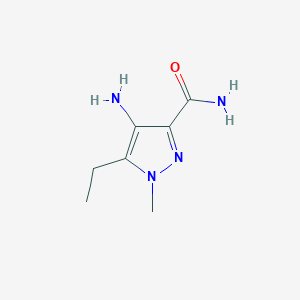![molecular formula C7H3BrClNS B1289618 3-Bromo-4-chlorothieno[3,2-c]pyridine CAS No. 29064-82-2](/img/structure/B1289618.png)
3-Bromo-4-chlorothieno[3,2-c]pyridine
Overview
Description
3-Bromo-4-chlorothieno[3,2-c]pyridine, also known as 3-BCTP, is an organic compound with a unique combination of elements. It has a broad range of applications in the fields of medicine, chemistry, and biochemistry. 3-BCTP is a heterocyclic compound, meaning it contains two or more different kinds of atoms in its ring structure. It is an important building block for many pharmaceuticals and is used in a variety of laboratory experiments.
Properties
IUPAC Name |
3-bromo-4-chlorothieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIKIVFBAQCMRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1SC=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593942 | |
| Record name | 3-Bromo-4-chlorothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29064-82-2 | |
| Record name | 3-Bromo-4-chlorothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 29064-82-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Q1: How do the bromine and chlorine substituents in 3-Bromo-4-chlorothieno[3,2-c]pyridine potentially influence its absorption and fluorescence properties compared to unsubstituted thieno[3,2-c]pyridine?
A1: While the provided papers do not specifically investigate this compound, they demonstrate that substituents on the thieno[3,2-c]pyridine core can significantly alter its electronic structure and, consequently, its absorption and fluorescence properties [, ]. The introduction of bromine and chlorine, both electron-withdrawing groups, would likely lead to a bathochromic shift (redshift) in both absorption and emission spectra compared to the unsubstituted parent compound. This shift occurs due to the influence of these substituents on the energy levels of the molecule's frontier orbitals (HOMO and LUMO), which are involved in electronic transitions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine](/img/structure/B1289546.png)


![6-Bromo-4-chlorothieno[3,2-D]pyrimidine](/img/structure/B1289557.png)


![Cis-Tert-Butyl 4-Benzylhexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate](/img/structure/B1289562.png)



![2-{1,4-Dioxaspiro[4.5]decan-8-yl}acetaldehyde](/img/structure/B1289585.png)



